![molecular formula C8H5NO2S B571653 Benzo[d]thiazole-7-carboxylic acid CAS No. 677304-83-5](/img/structure/B571653.png)

Benzo[d]thiazole-7-carboxylic acid

Overview

Description

Benzo[d]thiazole-7-carboxylic acid is a chemical compound with the molecular formula C8H5NO2S . It is an intermediate used in the synthesis of pyrazole inhibitors of coactivator associated arginine methyltransferase 1 (CARM1). It is also used to prepare aminofuro-pyridine derivatives as inhibitors of TAK1 .

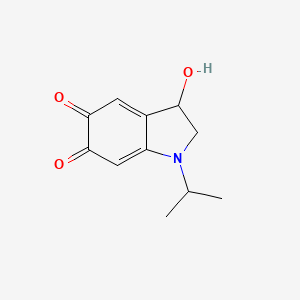

Synthesis Analysis

The synthesis of benzothiazole derivatives, including Benzo[d]thiazole-7-carboxylic acid, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of Benzo[d]thiazole-7-carboxylic acid consists of a benzene ring fused with a thiazole ring, with a carboxylic acid group attached at the 7th position . The molecular weight of this compound is 179.20 g/mol .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .Physical And Chemical Properties Analysis

Benzo[d]thiazole-7-carboxylic acid is a white to yellow solid at room temperature . It has a density of 1.5±0.1 g/cm3, a boiling point of 387.7±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .Scientific Research Applications

Biochemistry and Medicinal Chemistry

Benzothiazoles have played a significant role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are involved in various biochemical processes and are used in the development of a wide range of medicinal compounds .

Anti-Cancer Applications

Benzothiazoles have shown potential in anti-cancer treatments . For example, Voreloxin, a benzothiazole derivative, binds to DNA and interacts with topoisomerase II, causing DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Anti-Bacterial and Anti-Fungal Applications

Benzothiazoles have demonstrated anti-bacterial and anti-fungal properties, making them useful in the development of new antibiotics and antifungal medications.

Anti-Diabetic Applications

Benzothiazoles have shown potential as anti-diabetic agents . They can be used in the development of drugs for the treatment of diabetes.

Anti-Inflammatory Applications

Benzothiazoles have anti-inflammatory properties , which can be used in the development of drugs for the treatment of various inflammatory diseases.

Antioxidant Applications

Benzothiazoles have demonstrated antioxidant properties , which can be beneficial in the prevention and treatment of diseases caused by oxidative stress.

Industrial Applications

Benzothiazoles are widely used in industrial applications due to their high pharmaceutical and biological activity . They are used as vulcanization accelerators, antioxidants, plant growth regulators, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .

Neuroprotective Applications

Benzothiazoles have shown neuroprotective properties , which can be used in the development of drugs for the treatment of neurodegenerative diseases.

Safety and Hazards

Future Directions

Benzothiazoles, including Benzo[d]thiazole-7-carboxylic acid, have shown notable pharmacological actions, making them significant in the rapidly growing chemical world of compounds . They are considered as potential entities in the search for new drugs and materials, and new synthetic approaches and patterns of reactivity . Future research may focus on developing new drugs and materials using benzothiazoles and exploring their biological activities .

Mechanism of Action

Target of Action

Benzo[d]thiazole-7-carboxylic acid is a derivative of benzothiazole, a class of compounds known for their wide range of biological activities . The primary targets of benzothiazole derivatives are often associated with antimicrobial, antifungal, and antitumor activities . .

Mode of Action

The mode of action of benzothiazole derivatives often involves interactions with cellular targets leading to inhibition of essential biological processes . For instance, some benzothiazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis . .

Biochemical Pathways

Benzothiazole derivatives can affect various biochemical pathways depending on their specific targets . For example, some benzothiazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis, suggesting they may affect pathways related to bacterial growth and survival . .

Result of Action

The result of the action of benzothiazole derivatives can vary depending on their specific targets and modes of action . For instance, some benzothiazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis . .

properties

IUPAC Name |

1,3-benzothiazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-8(11)5-2-1-3-6-7(5)12-4-9-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSZGLLQNYSMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90663229 | |

| Record name | 1,3-Benzothiazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazole-7-carboxylic acid | |

CAS RN |

677304-83-5 | |

| Record name | 7-Benzothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=677304-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzothiazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(3-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571570.png)

![8-Amino-5-oxo-2,3,5,6-tetrahydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B571577.png)

![2-Methyl-N-[(piperazin-2-yl)methyl]propan-2-amine](/img/structure/B571584.png)